(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide
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Overview
Description
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted methoxyphenyl group and a hydroxyphenyl group connected through an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 2-hydroxybenzaldehyde.
Formation of Schiff Base: The aniline reacts with the aldehyde to form a Schiff base under acidic or basic conditions.
Acrylamide Formation: The Schiff base is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The acrylamide double bond can be reduced to a single bond using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a saturated amide.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)propionamide: Similar structure but with a saturated propionamide linkage.
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)butyramide: Similar structure with a butyramide linkage.
Uniqueness
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acrylamide linkage allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-21-15-8-7-12(17)10-13(15)18-16(20)9-6-11-4-2-3-5-14(11)19/h2-10,19H,1H3,(H,18,20)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKDSCOHAXKLQP-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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